4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione
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Description
Bis(2-chloroethyl)sulfide is an organosulfur compound with the formula (ClCH2CH2)2S . It is a prominent member of a family of cytotoxic and blister agents known as mustard agents . It is often referred to as mustard gas, although it is technically a liquid at room temperature .
Synthesis Analysis
Bis(2-chloroethyl)sulfide has been prepared in a variety of ways. In the Depretz method, sulfur dichloride is treated with ethylene . In the Levinstein process, disulfur dichloride is used instead . In the Meyer method, thiodiglycol is produced from chloroethanol and potassium sulfide, and the resulting diol is then treated with phosphorus trichloride .Molecular Structure Analysis
The molecular formula of Bis(2-chloroethyl)sulfide is C4H8Cl2S . The structure contains two carbon chains attached to a sulfur atom, with each carbon chain having a chlorine atom attached .Chemical Reactions Analysis
Bis(2-chloroethyl)sulfide is a potent alkylating agent, which can interfere with several biological processes .Physical and Chemical Properties Analysis
Bis(2-chloroethyl)sulfide is colorless if pure, but normally ranges from pale yellow to dark brown. It has a slight garlic or horseradish type odor . It has a density of 1.27 g/mL, a melting point of 14.45 °C, and begins to decompose at 217 °C . It is soluble in alcohols, ethers, hydrocarbons, and lipids, but has limited solubility in water .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4,5-bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2S5/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRXHTBVKQNVPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SC1=C(SC(=S)S1)SCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2S5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445213 |
Source
|
Record name | 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138682-23-2 |
Source
|
Record name | 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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